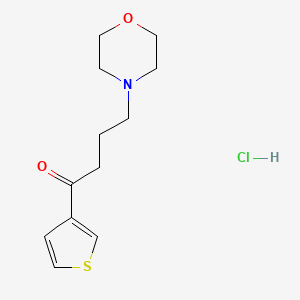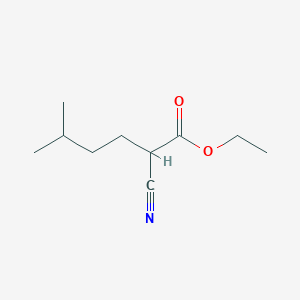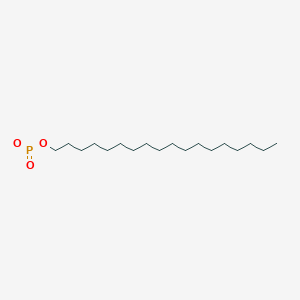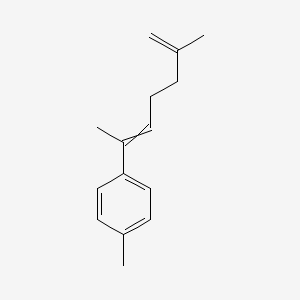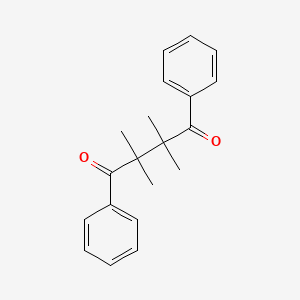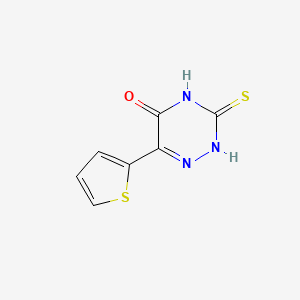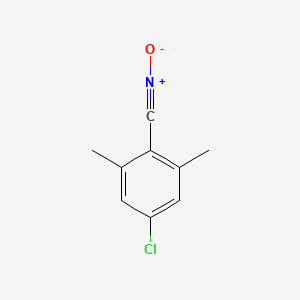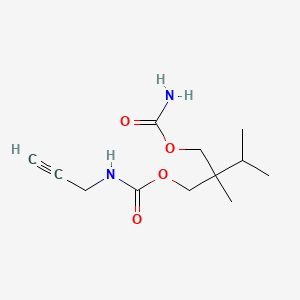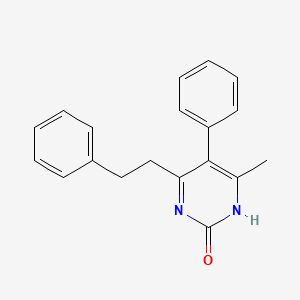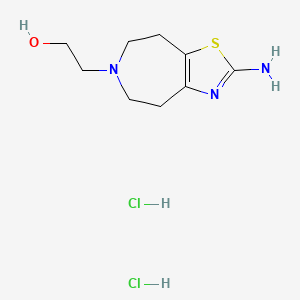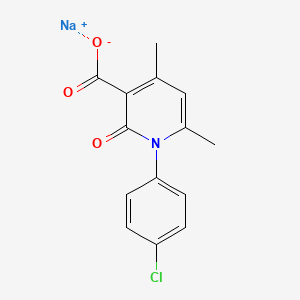
3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, a 4-chlorophenyl group, and two methyl groups. The sodium salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Substitution Reactions:
Oxidation and Reduction: The oxidation of the methyl groups and the reduction of the carboxylic acid group to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to its corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated or aminated derivatives
Scientific Research Applications
3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Picolinic Acid (2-Pyridinecarboxylic Acid)
- Nicotinic Acid (3-Pyridinecarboxylic Acid)
- Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Uniqueness
Compared to other pyridinecarboxylic acids, 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt is unique due to the presence of the 4-chlorophenyl group and the sodium salt form. These structural features confer distinct chemical properties, such as increased solubility and enhanced biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
24522-24-5 |
|---|---|
Molecular Formula |
C14H11ClNNaO3 |
Molecular Weight |
299.68 g/mol |
IUPAC Name |
sodium;1-(4-chlorophenyl)-4,6-dimethyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO3.Na/c1-8-7-9(2)16(13(17)12(8)14(18)19)11-5-3-10(15)4-6-11;/h3-7H,1-2H3,(H,18,19);/q;+1/p-1 |
InChI Key |
FOZWUFCBWIEFSQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)Cl)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
